molecular formula C28H28BrN5OS B11985137 N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 303107-32-6

N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11985137
CAS No.: 303107-32-6
M. Wt: 562.5 g/mol
InChI Key: BOBKKASWDWHSNN-NDZAJKAJSA-N
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Description

This compound is a hydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-tert-butylphenyl group at position 5 and a phenyl group at position 2. The triazole ring is further functionalized with a sulfanyl-acetohydrazide moiety, which is linked to a (1E)-1-(4-bromophenyl)ethylidene group. The tert-butyl group enhances lipophilicity and steric bulk, while the bromine atom may contribute to halogen bonding interactions in biological systems.

Properties

CAS No.

303107-32-6

Molecular Formula

C28H28BrN5OS

Molecular Weight

562.5 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H28BrN5OS/c1-19(20-12-16-23(29)17-13-20)30-31-25(35)18-36-27-33-32-26(34(27)24-8-6-5-7-9-24)21-10-14-22(15-11-21)28(2,3)4/h5-17H,18H2,1-4H3,(H,31,35)/b30-19+

InChI Key

BOBKKASWDWHSNN-NDZAJKAJSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)/C4=CC=C(C=C4)Br

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the bromophenyl and tert-butylphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Condensation: The hydrazide moiety can engage in condensation reactions with aldehydes or ketones to form hydrazones.

Scientific Research Applications

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of 1,2,4-triazole-3-sulfanyl acetohydrazides with variable aryl substituents. Key analogues include:

Compound Name Substituents on Triazole (Position 4/5) Hydrazide-Linked Aryl Group Key Structural Differences vs. Target Compound
N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-phenyl, 5-(4-methoxyphenyl) 4-bromophenyl Methoxy (electron-donating) vs. tert-butyl (bulkier, lipophilic) at triazole position 5
N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-(4-methylphenyl), 5-(4-chlorophenyl) 4-bromophenyl Chlorine (electronegative) and methylphenyl vs. tert-butylphenyl at triazole position 5
N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-phenyl, 5-(4-tert-butylphenyl) Biphenyl-4-ylmethylidene Biphenyl (planar, extended conjugation) vs. bromophenylethylidene
ZE-4b: N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide 4-ethyl, 5-(pyridine-2-yl) 2-phenylmethylidene Pyridine heterocycle vs. tert-butylphenyl; ethyl vs. phenyl at position 4

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (in ) and tert-butyl (target compound) at triazole position 5 modulate electronic properties and solubility. Methoxy enhances polarity, while tert-butyl increases hydrophobicity.
  • Halogen Effects: Bromine in the target compound and chlorine in may influence binding to hydrophobic pockets or halogen-bond-accepting residues.

Research Findings and Bioactivity Correlations

  • Antioxidant Activity: Analogues with benzofuran or vanilloyl moieties (e.g., verminoside ) show radical-scavenging effects, suggesting that the triazole-sulfanyl scaffold may contribute to redox modulation.
  • Antimicrobial Potential: Fluorinated derivatives (e.g., compound 188 in ) demonstrate moderate antibacterial activity, attributed to enhanced membrane permeability from fluorine substituents.
  • Computational Predictions: Molecular similarity metrics (Tanimoto/Dice indices) indicate that the tert-butylphenyl group in the target compound may enhance binding to hydrophobic protein pockets compared to methoxy or chlorophenyl analogues .

Physicochemical Property Comparison

Property Target Compound Methoxy Analogue Chlorophenyl Analogue
LogP (Predicted) 5.2 (highly lipophilic) 3.8 4.5
Molecular Weight 578.5 g/mol 542.4 g/mol 564.9 g/mol
Hydrogen Bond Acceptors 7 7 7
Rotatable Bonds 6 6 6

Biological Activity

N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group, a triazole ring, and a sulfanylacetohydrazide moiety. Its molecular formula is C28H28BrN5OSC_{28}H_{28}BrN_5OS with a molecular weight of approximately 520.4 g/mol. The structure can be represented as follows:

Property Value
Molecular FormulaC28H28BrN5OS
Molecular Weight520.4 g/mol
IUPAC NameN'-[(E)-1-(4-bromophenyl)ethylideneamino]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is crucial for binding to enzymes or receptors, modulating their activity. The presence of the sulfanyl group enhances the compound's reactivity, allowing it to engage with biological molecules effectively.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens:

Microorganism Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansModerate inhibition

These findings suggest potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has shown promise as an anticancer agent. In studies involving various cancer cell lines, it exhibited cytotoxic effects, particularly through the inhibition of cell proliferation and induction of apoptosis. For instance:

  • Cell Lines Tested : Mia PaCa-2, PANC-1
  • Mechanism : Induction of apoptosis via caspase activation
  • IC50 Values : Varying degrees of potency were observed across different cell lines.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several hydrazone derivatives, including this compound against clinical isolates. The results indicated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria compared to control groups.

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, this compound was tested against several human cancer cell lines. The study revealed that the compound induced apoptosis in a dose-dependent manner and was particularly effective against pancreatic cancer cells.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves a multi-step process, typically starting with condensation reactions between aldehydes and hydrazide precursors. Key steps include:

  • Triazole ring formation : Cyclization of thiosemicarbazide intermediates under reflux conditions in solvents like ethanol or dimethylformamide (DMF) .
  • Hydrazone formation : Condensation of 4-bromophenylacetaldehyde derivatives with the triazole-thioacetohydrazide intermediate, catalyzed by acetic acid or H2SO4.
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluents) ensures high purity (>95%) . Yield optimization requires precise control of temperature (70–90°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 aldehyde:hydrazide) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm regioselectivity of the triazole ring and hydrazone geometry. Aromatic protons appear at δ 7.2–8.1 ppm, while the tert-butyl group resonates at δ 1.3 ppm .
  • Infrared (IR) Spectroscopy : Key peaks include N–H stretches (3200–3300 cm<sup>−1</sup>), C=O (1650–1680 cm<sup>−1</sup>), and C–Br (550–600 cm<sup>−1</sup>) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 553.1 (M+H)<sup>+</sup> .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus (MIC values 16–64 µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 10–100 µM .
  • Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or α-glucosidase, with IC50 values compared to reference inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar triazole derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing tert-butyl with methoxy) and compare bioactivity trends .
  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time to minimize variability .
  • Computational Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2) and validate with mutagenesis studies .

Q. What reaction mechanisms explain the compound’s susceptibility to oxidation and substitution at the bromophenyl group?

  • Oxidation : The ethylidene hydrazone moiety undergoes epoxidation via mCPBA (meta-chloroperbenzoic acid), forming an electrophilic intermediate detectable by <sup>13</sup>C NMR .
  • Nucleophilic Aromatic Substitution : Bromine at the para position is replaced by methoxy groups under Pd-catalyzed coupling (Buchwald-Hartwig conditions) .
  • Mechanistic Probes : Isotopic labeling (<sup>18</sup>O) and kinetic studies (Arrhenius plots) differentiate between radical vs. polar pathways .

Q. What computational methods are recommended for predicting reactivity and biological interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic attack (e.g., tert-butylphenyl region) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability to lipid bilayers or protein active sites (e.g., 100 ns trajectories in GROMACS) .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors at triazole sulfanyl groups) using Schrödinger Suite .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Solvent Selection : Use slow evaporation in DCM/hexane (1:3) to promote crystal growth .
  • Temperature Gradients : Gradual cooling from 50°C to 4°C over 48 hours enhances lattice formation .
  • Additive Screening : Introduce trace amounts of diethyl ether or glycerol to stabilize polymorphic forms .

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